1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism by which 1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine exerts its effects is primarily through interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . The compound’s lipophilicity allows it to easily diffuse into cells, enhancing its bioavailability .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridine: Similar in structure but lacks the additional pyrazine ring, which may affect its biological activity and chemical reactivity.
1H-Pyrrolo[2,3-b]pyridine: Another related compound with a pyrrole ring instead of a pyrazole ring, leading to different electronic properties and reactivity.
Pyrido[2,3-b]pyrazine: Lacks the pyrazole ring, which can influence its application in materials science and medicinal chemistry.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
CAS No. |
656-27-9 |
---|---|
Molecular Formula |
C8H5N5 |
Molecular Weight |
171.16 g/mol |
IUPAC Name |
2,4,5,8,10-pentazatricyclo[7.4.0.03,7]trideca-1(9),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C8H5N5/c1-2-5-7(9-3-1)12-6-4-10-13-8(6)11-5/h1-4H,(H,10,11,13) |
InChI Key |
PKYXFEDXPLJBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C3C=NNC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.